Isoxazolo[5,4-b]pyridine-3-acetic acid
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Overview
Description
Isoxazolo[5,4-b]pyridine-3-acetic acid is a heterocyclic compound characterized by its unique structure, which includes both isoxazole and pyridine rings. This compound and its derivatives have shown significant biological potential, including pharmacological activities such as antitumor and pesticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine-3-acetic acid typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the use of 5-amino-3-methylisoxazole as a starting material, which reacts with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-b]pyridine-3-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Isoxazolo[5,4-b]pyridine-3-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits significant biological activities, including antitumor and pesticidal properties.
Industry: It is used in the development of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-b]pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular processes critical for tumor growth and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isoxazolo[5,4-b]pyridine-3-acetic acid include other isoxazolopyridine derivatives, such as:
- Isoxazolo[4,5-b]pyridine
- Pyrazoloquinolines
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both isoxazole and pyridine rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
58035-54-4 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7(12)4-6-5-2-1-3-9-8(5)13-10-6/h1-3H,4H2,(H,11,12) |
InChI Key |
VWANQWLUBLFPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2CC(=O)O |
Origin of Product |
United States |
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